molecular formula C6H10O3S B6216426 rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione CAS No. 112897-67-3

rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione

Cat. No.: B6216426
CAS No.: 112897-67-3
M. Wt: 162.2
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Description

rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[221]heptane-2,2-dione is a bicyclic compound featuring a unique structure that includes a sulfur atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione typically involves a series of chemical reactions starting from readily available precursors. One common method involves the Diels-Alder reaction followed by rearrangement sequences to introduce the bicyclic structure . The reaction conditions often include the use of chiral Lewis acids to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted sulfur compounds. These products can be further utilized in various applications depending on their chemical properties.

Scientific Research Applications

rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione has several scientific research applications:

Mechanism of Action

The mechanism by which rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione is unique due to the presence of the sulfur atom in its bicyclic structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

112897-67-3

Molecular Formula

C6H10O3S

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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